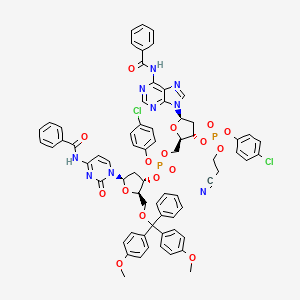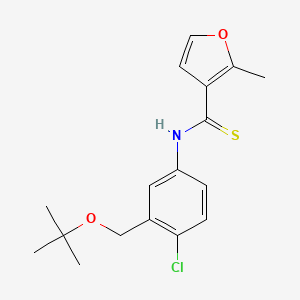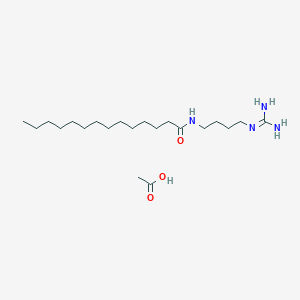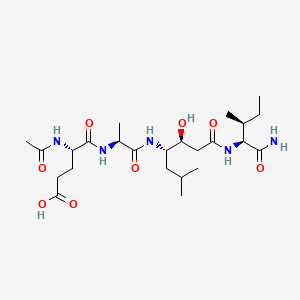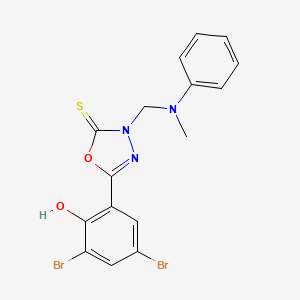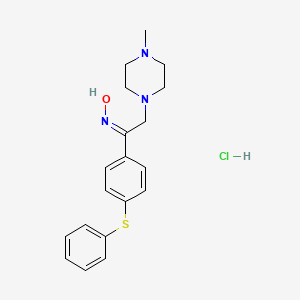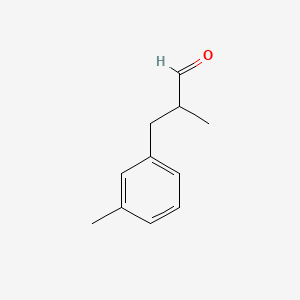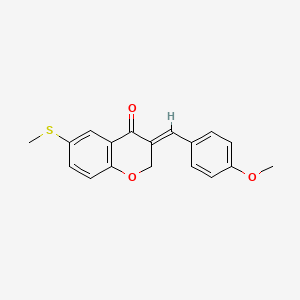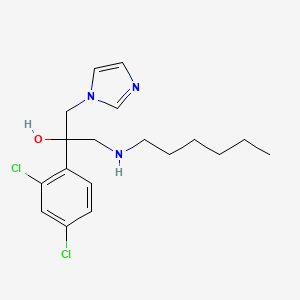
alpha-(2,4-Dichlorophenyl)-alpha-((hexylamino)methyl)-1H-imidazole-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(2,4-Dichlorophenyl)-alpha-((hexylamino)methyl)-1H-imidazole-1-ethanol is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2,4-Dichlorophenyl)-alpha-((hexylamino)methyl)-1H-imidazole-1-ethanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the 2,4-dichlorophenyl group: This step might involve a nucleophilic substitution reaction where a suitable precursor reacts with 2,4-dichlorobenzyl chloride.
Attachment of the hexylamino group: This can be done through reductive amination, where the imidazole derivative reacts with hexylamine in the presence of a reducing agent.
Final ethanol group addition: This step might involve the reaction of the intermediate with ethylene oxide or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the ethanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions might target the imidazole ring or the dichlorophenyl group, potentially leading to dechlorination.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups into the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The dichlorophenyl group might enhance binding affinity, while the hexylamino group could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Clotrimazole: Another imidazole derivative with antifungal properties.
Miconazole: Used as an antifungal agent in various medical applications.
Ketoconazole: Known for its use in treating fungal infections.
Uniqueness
Alpha-(2,4-Dichlorophenyl)-alpha-((hexylamino)methyl)-1H-imidazole-1-ethanol might offer unique properties due to the specific combination of functional groups, potentially leading to distinct biological activities or improved pharmacokinetic profiles compared to similar compounds.
Properties
CAS No. |
83338-36-7 |
|---|---|
Molecular Formula |
C18H25Cl2N3O |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-1-(hexylamino)-3-imidazol-1-ylpropan-2-ol |
InChI |
InChI=1S/C18H25Cl2N3O/c1-2-3-4-5-8-21-12-18(24,13-23-10-9-22-14-23)16-7-6-15(19)11-17(16)20/h6-7,9-11,14,21,24H,2-5,8,12-13H2,1H3 |
InChI Key |
OFCHVRLSDOTRCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


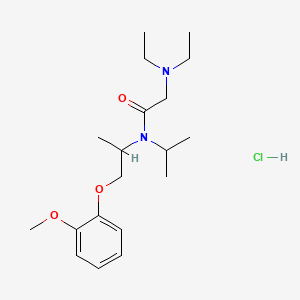
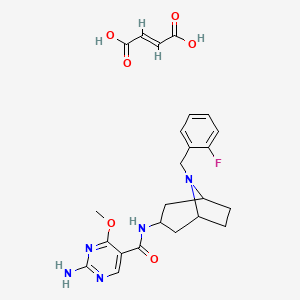
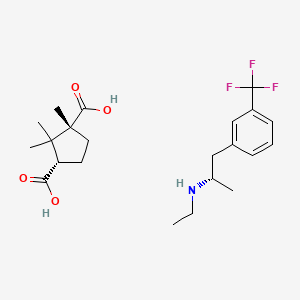
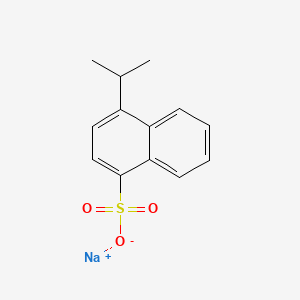
![N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12759124.png)
